4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol
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Overview
Description
4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol is a complex organic compound with a unique structure that includes a phenol group, a methoxy group, and a dipropylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with 2-(dipropylamino)ethyl chloride in the presence of a base to form the intermediate 2-(dipropylamino)ethyl-2-methoxyphenol. This intermediate is then reacted with 4-hydroxybenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can yield amines .
Scientific Research Applications
4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
669775-43-3 |
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Molecular Formula |
C23H33NO3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-[2-[5-[2-(dipropylamino)ethyl]-2-methoxyphenoxy]ethyl]phenol |
InChI |
InChI=1S/C23H33NO3/c1-4-14-24(15-5-2)16-12-20-8-11-22(26-3)23(18-20)27-17-13-19-6-9-21(25)10-7-19/h6-11,18,25H,4-5,12-17H2,1-3H3 |
InChI Key |
XGMGOPZOOJNJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)OC)OCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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